![molecular formula C17H15N3O B14012092 N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide CAS No. 31309-69-0](/img/structure/B14012092.png)
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules. The presence of an amino group and an acetamide group further enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide typically involves the reaction of 3-aminoisoquinoline with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide: Unique due to its specific isoquinoline and acetamide structure.
Phenylacetamide derivatives: Similar in structure but differ in biological activity and chemical reactivity.
Isoquinoline derivatives: Share the isoquinoline moiety but vary in functional groups and applications.
Uniqueness
This compound stands out due to its combination of the isoquinoline and acetamide groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
31309-69-0 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O/c1-11(21)20-14-8-6-12(7-9-14)16-15-5-3-2-4-13(15)10-19-17(16)18/h2-10H,1H3,(H2,18,19)(H,20,21) |
Clé InChI |
VKUBFIMBVDSAHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


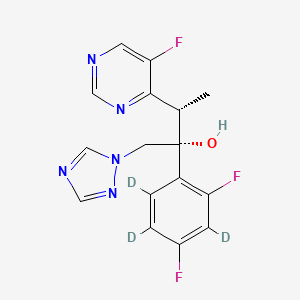

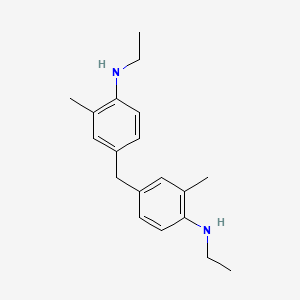
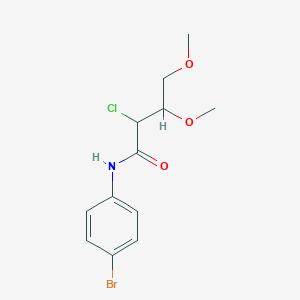
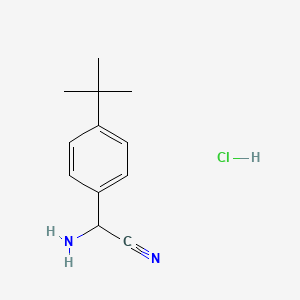
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
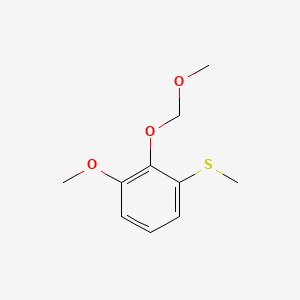
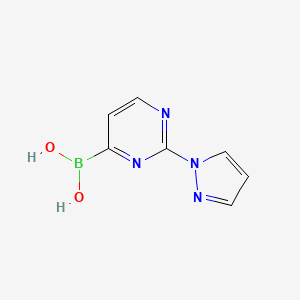
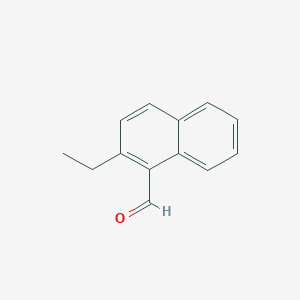
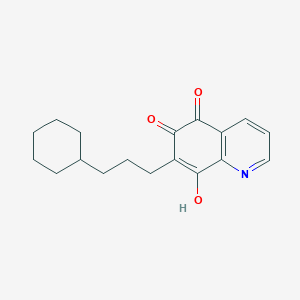
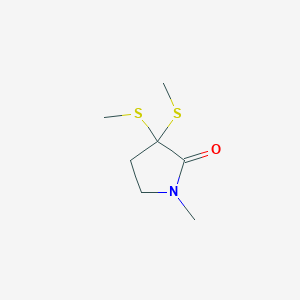
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
